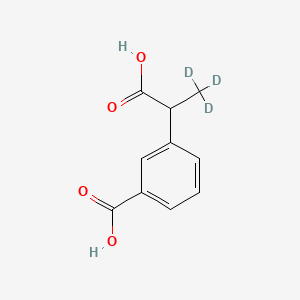

3-Carboxy-alpha-methylbenzeneacetic Acid-d3

Description

3-Carboxy-alpha-methylbenzeneacetic Acid-d3 is a deuterated analogue of 3-Carboxy-alpha-methylbenzeneacetic Acid, which is an impurity of Ketoprofen. This compound is labeled with deuterium, a stable isotope of hydrogen, which makes it useful in various scientific research applications, particularly in the fields of chemistry and biology.

Properties

IUPAC Name |

3-(1-carboxy-2,2,2-trideuterioethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-6(9(11)12)7-3-2-4-8(5-7)10(13)14/h2-6H,1H3,(H,11,12)(H,13,14)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIXOZEBXQQUHQW-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C1=CC(=CC=C1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-Carboxy-alpha-methylbenzeneacetic Acid-d3 involves several steps. One common method includes the condensation reaction of alpha-methylbenzeneacetone with nitrobenzeneacetone to form 2-methyl-3-phenyl-2-nitropropene. This intermediate is then subjected to hydroxymethylation to produce 3-hydroxy-2-methyl-3-phenylpropionic acid. Finally, carboxylation of this compound yields 3-Carboxy-alpha-methylbenzeneacetic Acid . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.

Chemical Reactions Analysis

3-Carboxy-alpha-methylbenzeneacetic Acid-d3 undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide.

Scientific Research Applications

Analytical Chemistry

Mass Spectrometry and NMR Spectroscopy:

- The deuterated form of 3-Carboxy-alpha-methylbenzeneacetic Acid is particularly useful in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. The presence of deuterium enhances the sensitivity and resolution of these analytical techniques, allowing for more precise quantification and structural elucidation of compounds in complex mixtures .

Internal Standards:

- As a stable isotope-labeled compound, it serves as an internal standard in quantitative analysis. This is crucial for ensuring accuracy in the determination of concentrations of target analytes in biological samples, particularly in pharmacokinetic studies .

Pharmacological Research

Drug Metabolism Studies:

- 3-Carboxy-alpha-methylbenzeneacetic Acid-d3 plays a significant role in studying the metabolism of drugs. By tracing the metabolic pathways and understanding how drugs are processed in the body, researchers can develop safer and more effective therapeutic agents. The deuterated label allows for differentiation between the administered drug and its metabolites during analysis .

Pharmacokinetics:

- In pharmacokinetic studies, this compound aids in evaluating how drugs are absorbed, distributed, metabolized, and excreted. The incorporation of deuterium can alter the pharmacokinetic profiles of compounds, providing insights into their behavior within biological systems .

Biochemical Applications

Biomarker Discovery:

- The compound is utilized in the discovery and validation of biomarkers for various diseases. Its unique isotopic signature allows for enhanced detection methods in biomarker research, facilitating early diagnosis and treatment monitoring .

Metabolic Pathway Analysis:

- Researchers employ this compound to trace metabolic pathways in cellular systems. By incorporating this compound into metabolic studies, scientists can gain insights into biochemical processes and identify potential therapeutic targets .

Case Studies

Mechanism of Action

The mechanism of action of 3-Carboxy-alpha-methylbenzeneacetic Acid-d3 involves its interaction with specific molecular targets and pathways. As a deuterated compound, it is often used to trace metabolic pathways and study the kinetics of chemical reactions. The presence of deuterium allows for the differentiation between the compound and its non-deuterated counterpart, providing insights into the molecular mechanisms and pathways involved.

Comparison with Similar Compounds

3-Carboxy-alpha-methylbenzeneacetic Acid-d3 is unique due to its deuterium labeling, which distinguishes it from similar compounds such as:

3-Carboxy-alpha-methylbenzeneacetic Acid: The non-deuterated version, used as an impurity standard for Ketoprofen.

Ketoprofen: A nonsteroidal anti-inflammatory drug (NSAID) used for pain relief.

3-Hydroxy-2-methyl-3-phenylpropionic Acid: An intermediate in the synthesis of 3-Carboxy-alpha-methylbenzeneacetic Acid.

These compounds share similar chemical structures but differ in their specific applications and properties, with this compound being particularly valuable for research due to its stable isotope labeling.

Biological Activity

3-Carboxy-alpha-methylbenzeneacetic Acid-d3 (CMBA-d3) is a deuterated derivative of 3-Carboxy-alpha-methylbenzeneacetic Acid, primarily recognized as a metabolite and impurity of Ketoprofen, a widely used non-steroidal anti-inflammatory drug (NSAID). This compound has garnered interest in pharmacological research due to its isotopic labeling, which enhances its utility in studying drug metabolism and pharmacokinetics.

- Chemical Formula : C10H10O4

- Molecular Weight : 194.184 g/mol

- Functional Groups : Carboxylic acid

The presence of deuterium atoms in CMBA-d3 provides distinct advantages in biological studies, particularly in tracking metabolic pathways and interactions with enzymes.

Metabolic Pathways

Research indicates that CMBA-d3 plays a significant role in the metabolic pathways associated with NSAIDs. The compound's isotopic labeling allows for enhanced detection in biological matrices, making it an effective tool for studying the metabolism of Ketoprofen and similar compounds. The interaction of CMBA-d3 with cytochrome P450 enzymes is particularly noteworthy, as the presence of deuterium can alter its metabolic rate compared to its non-deuterated counterpart.

Pharmacokinetics

The pharmacokinetic profile of CMBA-d3 has been explored through various studies. Its isotopic labeling aids in understanding absorption, distribution, metabolism, and excretion (ADME) processes. The compound's behavior in vivo can differ significantly from that of non-deuterated forms, providing insights into drug efficacy and safety profiles.

Study on Drug Metabolism

A study highlighted the metabolic pathways of CMBA-d3 when administered alongside Ketoprofen. The findings indicated that deuterated compounds like CMBA-d3 exhibit altered interactions with metabolic enzymes, leading to variations in half-life and clearance rates compared to their non-deuterated counterparts. This research underscores the potential of CMBA-d3 as a model compound for investigating NSAID metabolism.

Comparative Analysis with Similar Compounds

The biological activity of CMBA-d3 was compared with other NSAIDs such as Ketoprofen, Flurbiprofen, and Ibuprofen. The following table summarizes key features:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Ketoprofen | Non-steroidal anti-inflammatory | Parent compound; widely used |

| Flurbiprofen | Non-steroidal anti-inflammatory | Different side chain; similar activity |

| Ibuprofen | Non-steroidal anti-inflammatory | Common OTC use; different structural features |

| This compound | Deuterated derivative | Enhanced tracking in metabolic studies |

This comparative analysis illustrates how CMBA-d3's isotopic labeling offers distinct advantages in pharmacokinetic studies over traditional NSAIDs.

The mechanism by which CMBA-d3 exerts its effects involves interactions with various biological targets, particularly enzymes involved in drug metabolism. The presence of deuterium affects the stability and reactivity of the compound, influencing its pharmacological activity. This property is crucial for understanding how modifications to drug structures can impact their therapeutic efficacy and safety profiles.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Carboxy-alpha-methylbenzeneacetic Acid-d3, and how can reaction conditions be optimized for deuterium incorporation?

- Methodological Answer : Synthesis typically involves deuteration of the parent compound via acid-catalyzed H/D exchange or deuterated reagent substitution. Key variables include temperature (e.g., maintaining 80–100°C for optimal exchange) and catalysts like deuterated sulfuric acid (D2SO4). Reaction optimization can employ factorial design to test variables such as solvent polarity (e.g., D2O vs. d6-DMSO) and reaction time . Melting points (e.g., 164–169°C for analogous compounds) and isotopic purity should be monitored using techniques like mass spectrometry .

Q. Which analytical techniques are most effective for confirming the structural integrity and deuterium labeling of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ²H-NMR and ¹³C-NMR, is critical for confirming deuterium incorporation and positional labeling. High-resolution mass spectrometry (HRMS) validates isotopic purity (>98% d3), while infrared (IR) spectroscopy verifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹). Cross-referencing with computational predictions (e.g., DFT for chemical shifts) ensures accuracy .

Advanced Research Questions

Q. How can computational chemistry and reaction path search methods be integrated with experimental approaches to improve the synthesis efficiency of deuterated aromatic acids like this compound?

- Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) can predict reaction pathways and transition states for deuteration. Tools like the Artificial Force-Induced Reaction (AFIR) method screen potential intermediates, reducing trial-and-error experimentation. Experimental validation via kinetic isotope effect (KIE) studies and in-situ NMR monitoring refines computational models. This iterative feedback loop accelerates reaction optimization .

Q. What experimental design strategies (e.g., factorial designs) are optimal for investigating the effects of solvent polarity and temperature on the regioselectivity of deuterium labeling in this compound?

- Methodological Answer : A 2³ factorial design can systematically test solvent (polar vs. nonpolar), temperature (ambient vs. elevated), and catalyst concentration. Response surface methodology (RSM) quantifies interactions between variables, while ANOVA identifies statistically significant factors. For example, deuterium incorporation in polar solvents (d6-DMSO) may increase at higher temperatures due to enhanced proton exchange rates .

Q. How should researchers address discrepancies between theoretical predictions (e.g., DFT calculations) and experimental NMR data when characterizing deuterated positional isomers of this compound?

- Methodological Answer : Discrepancies often arise from solvent effects or incomplete deuteration. Validate computational models by simulating NMR chemical shifts in explicit solvent environments (e.g., COSMO-RS model). Experimental verification via 2D-NMR (e.g., HSQC, HMBC) resolves positional ambiguity. If inconsistencies persist, isotopic labeling studies (e.g., site-specific ¹³C labeling) can isolate mechanistic errors .

Methodological Considerations

- Data Contradiction Analysis : Cross-validate isotopic purity using orthogonal techniques (e.g., LC-MS vs. combustion analysis) to resolve discrepancies .

- Safety and Compliance : Adhere to non-medical research guidelines for deuterated compounds, as specified in industrial chemical safety protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.